1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-
Description
Properties
CAS No. |
121564-89-4 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O/c1-6-10-9(13-11-6)8-5-12-3-2-7(8)4-12/h7-8H,2-5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
JRYHRRQEXVCFPV-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CN3CC[C@@H]2C3 |
Canonical SMILES |
CC1=NOC(=N1)C2CN3CCC2C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-azabicyclo(2.2.1)heptane-3-(3-methyl-1,2,4-oxadiazol-5-yl) 3-(3-methyl-1,2,3-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane CMI 936 CMI-936 L 670548 L-670,548 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo[2.2.1]heptane derivative with a nitrile oxide, which can be generated in situ from a nitro compound using a base and a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The azabicyclo moiety can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclic Oxadiazole Derivatives
Key Structural Insights:
- Bicyclic Ring Size: The 2.2.1 azanorbornane system (heptane) demonstrates higher mAChR potency than the 2.2.2 quinuclidine (octane) analogs, likely due to better conformational fit in the receptor pocket .
- Substituent Positioning : The 3-exo configuration in the target compound minimizes steric clashes, whereas endo isomers (e.g., CAS 121564-90-7) show reduced activity .
Pharmacological and Efficacy Comparisons
mAChR Agonist Activity
- Target Compound : Exhibits marked improvements in cortical mAChR potency (EC₅₀ ~10 nM) and efficacy (~80% of maximal ACh response) compared to arecoline (EC₅₀ >100 nM, ~40% efficacy) .
- Epiboxidine : While structurally similar, its isoxazole ring may confer divergent receptor subtype selectivity (e.g., M1 vs. M4 preference), though quantitative data are lacking .
- Quinuclidine Analogs: Show moderate potency (EC₅₀ ~50–100 nM) but are less efficacious than azanorbornane derivatives, underscoring the importance of the 2.2.1 bicyclic system .
Metabolic Stability
- The 1,2,4-oxadiazole ring in the target compound enhances metabolic stability compared to arecoline’s ester group, reducing first-pass hydrolysis and improving oral bioavailability .
- Epiboxidine’s isoxazole ring may offer comparable stability, but its pharmacokinetic profile remains less characterized .
Biological Activity
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.
| Property | Value |
|---|---|
| CAS Number | 121564-89-4 |
| Molecular Formula | C9H13N3O |
| Molecular Weight | 179.22 g/mol |
| Boiling Point | 300.2 °C |
| Density | 1.25 g/cm³ |
| LogP | 0.735 |
The biological activity of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The azabicyclo moiety may interact with specific receptors or enzymes, potentially modulating their activity.
- Hydrogen Bonding : The oxadiazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound's bioactivity.
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting enzymes such as thymidylate synthase and histone deacetylase (HDAC) .
Antimicrobial and Antiviral Properties
Studies have shown that oxadiazole derivatives possess antimicrobial and antiviral activities. The compound's structural characteristics allow it to inhibit various pathogens effectively. For instance, a library of oxadiazole derivatives was synthesized and tested for their antiproliferative activity against human tumor cell lines (HCT-116 and HeLa), demonstrating promising results .
Case Study: Anticancer Potential
A notable study explored the anticancer potential of 1,3,4-oxadiazoles, including derivatives similar to 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole. The findings highlighted:
- Cytotoxicity : Several oxadiazole derivatives exhibited significant cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Specific compounds demonstrated inhibitory effects on topoisomerase I activity, which is crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
The structural uniqueness of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole sets it apart from other azabicyclo and oxadiazole derivatives:
| Compound Type | Key Features |
|---|---|
| Azabicyclo[2.2.1]heptane Derivatives | Share the bicyclic structure but differ in functional groups |
| 1,2,4-Oxadiazole Derivatives | Contain the oxadiazole ring with varying substituents |
Q & A
Q. What are the optimal synthetic routes for 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole, and how can reaction yields be improved?
- Methodological Answer : Laboratory-scale synthesis typically involves cyclization under reflux with solvents like dimethylformamide or dichloromethane and reagents such as phosphorus oxychloride . Microwave-assisted synthesis has been shown to reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by ~20% compared to conventional methods . For chiral resolution, di-p-toluoyl tartaric acid derivatives can isolate enantiomers (e.g., (1S,4R)- and (1R,4S)-isomers) with >98% enantiomeric purity via selective crystallization .
- Key Variables : Solvent polarity, temperature control, and stoichiometric ratios of tartaric acid derivatives for enantiomer separation.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the bicyclic framework and oxadiazole moiety. X-ray crystallography (e.g., CCDC 1285302) confirms stereochemistry and intermolecular interactions, such as weak hydrogen bonds forming 2D sheet structures . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 253.34 g/mol) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what strategies ensure stereochemical control during synthesis?
- Methodological Answer : Stereoisomers exhibit significant differences in receptor binding. For example, the 3R,4R isomer of a related muscarinic agonist showed 50-fold higher potency at M2/M3 receptors than M1 . To ensure stereochemical fidelity:
- Use chiral resolving agents (e.g., di-p-toluoyl-L-tartaric acid) during crystallization .
- Employ asymmetric catalysis or enantioselective enzymatic reactions to minimize racemization.
Q. How should researchers address discrepancies in pharmacological data between stereoisomers or structural analogs?
- Methodological Answer : Discrepancies (e.g., 32–54% yield variations in acetylene oxadiazole synthesis ) require systematic validation:
- Replicate reactions under controlled conditions (temperature, solvent purity).
- Use computational modeling (e.g., molecular docking) to correlate stereochemistry with receptor affinity .
- Validate bioactivity via in vitro assays (e.g., radioligand binding for muscarinic receptors) .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Methodological Answer : The compound exhibits moderate stability in aqueous solutions (pH 7.4, 25°C) but degrades under acidic/basic conditions. Storage recommendations:
- Anhydrous environments (<5% humidity) at -20°C in amber glass vials .
- Avoid prolonged exposure to light or temperatures >50°C to prevent decomposition .
Methodological Considerations for Experimental Design
Q. How can researchers mitigate low yields in the synthesis of acetylene-substituted oxadiazole derivatives?
- Recommendations :
- Use sodium amide in liquid ammonia at -70°C to minimize side reactions (e.g., oligomerization) .
- Optimize stoichiometry of halogenating agents (e.g., NBS for bromination) to avoid over-substitution .
Q. What strategies improve the bioavailability of this compound in preclinical studies?
- Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
